molecular formula C5H4O3 B571629 2-Furoic Acid-d3 CAS No. 40073-83-4

2-Furoic Acid-d3

Cat. No.: B571629
CAS No.: 40073-83-4
M. Wt: 115.102
InChI Key: SMNDYUVBFMFKNZ-CBYSEHNBSA-N
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Description

2-Furoic Acid-d3 is a deuterated form of 2-Furoic Acid, where three hydrogen atoms are replaced by deuterium. This compound is part of the furan family, characterized by a furan ring and a carboxylic acid group. It is commonly used in scientific research due to its unique properties and applications.

Preparation Methods

2-Furoic Acid-d3 can be synthesized through the oxidation of furfuryl alcohol or furfural. The industrial production method involves the Cannizaro reaction of furfural in an aqueous sodium hydroxide solution. This reaction produces a 1:1 ratio of 2-Furoic Acid and furfuryl alcohol . The deuterated form, this compound, is typically prepared by using deuterated reagents in the synthesis process .

Chemical Reactions Analysis

2-Furoic Acid-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for the Cannizaro reaction, and various oxidizing agents for oxidation reactions. The major products formed from these reactions include furfuryl alcohol and furan-2,5-dicarboxylic acid .

Scientific Research Applications

2-Furoic Acid-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various furan derivatives.

    Biology: It is used in studies involving metabolic pathways and enzyme reactions.

    Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.

    Industry: It is used in the production of preservatives and flavoring agents.

Comparison with Similar Compounds

2-Furoic Acid-d3 is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling. Similar compounds include:

Properties

IUPAC Name

3,4,5-trideuteriofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNDYUVBFMFKNZ-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the main application of 3,4,5-Trideuteriofuran-2-carboxylic acid according to the research?

A1: The research primarily highlights the use of 3,4,5-Trideuteriofuran-2-carboxylic acid as a precursor for synthesizing tetradeuteriofuran. [] The paper describes a convenient method where 3,4,5-Trideuteriofuran-2-carboxylic acid, obtained by deuterium exchange of the corresponding protio-acid, is further reacted to yield tetradeuteriofuran.

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